REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([OH:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].I[CH:17]([CH3:19])[CH3:18]>CC#N>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([O:8][CH:17]([CH3:19])[CH3:18])[CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
|
2.08 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C1)O)Cl
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Name
|
|
Quantity
|
4.15 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1.53 mL
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Type
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reactant
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Smiles
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IC(C)C
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Name
|
|
Quantity
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19 mL
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Type
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solvent
|
Smiles
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CC#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at r.t. for 18 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated up to 50° C.
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Type
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STIRRING
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Details
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stirred at that temperature for 2.5 hours
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Duration
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2.5 h
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Type
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CUSTOM
|
Details
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The reaction mixture was partitioned between AcOEt and water
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aq. phase was extracted with AcOEt (2×)
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Type
|
WASH
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Details
|
extracts were washed with water and sat. aq. NaCl soln
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Type
|
DRY_WITH_MATERIAL
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Details
|
, dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |